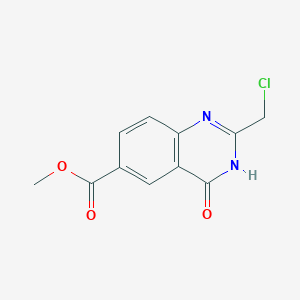

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Description

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS: 2639457-25-1) is a quinazoline derivative featuring a chloromethyl group at position 2, a methyl ester at position 6, and a ketone group at position 2. Its IUPAC name, methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-6-carboxylate, reflects its bicyclic aromatic structure fused with a dihydroquinazoline core. Structural studies of such compounds often employ crystallographic tools like SHELX and ORTEP for refinement and visualization .

Properties

Molecular Formula |

C11H9ClN2O3 |

|---|---|

Molecular Weight |

252.65 g/mol |

IUPAC Name |

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-6-carboxylate |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-8-7(4-6)10(15)14-9(5-12)13-8/h2-4H,5H2,1H3,(H,13,14,15) |

InChI Key |

XFVGYXHBLNISRL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)CCl |

Origin of Product |

United States |

Preparation Methods

Method 1: One-Step Synthesis from o-Anthranilic Acid Derivatives

- Esterification: o-Anthranilic acid is reacted with methanol under acidic conditions to yield methyl o-anthranilate.

- Cyclization and Chloromethylation: The methyl ester is then subjected to cyclization in the presence of a suitable formylating agent (such as formamide or triethyl orthoformate), followed by chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

- Isolation: The reaction mixture is cooled, and the precipitate is filtered, washed with methanol and water, and dried under vacuum.

$$

\text{o-Anthranilic acid} \xrightarrow{\text{MeOH, Acid}} \text{Methyl o-anthranilate} \xrightarrow{\text{Cyclization, Chloromethylation}} \text{Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate}

$$

- Solvent: Methanol (MeOH)

- Temperature: Ambient to 80 °C

- Reaction Time: 2–4 hours

- Atmosphere: Nitrogen (to prevent oxidation)

Table 1. Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄ | 2 | 60 | 90–95 |

| Cyclization/Chloromethylation | Formamide, HCHO, HCl or CME | 2 | 80 | 75–85 |

HCHO: Formaldehyde; CME: Chloromethyl methyl ether

Method 2: Stepwise Synthesis via Quinazolinone Intermediate

- Preparation of Quinazolinone Core: Methyl o-anthranilate is cyclized with formamide to yield methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

- Chloromethylation: The quinazolinone intermediate is treated with chloromethylating agents (e.g., paraformaldehyde and hydrochloric acid or chloromethyl methyl ether) to introduce the chloromethyl group at the 2-position.

- Purification: The crude product is purified by filtration, washing, and drying.

Table 2. Alternative Chloromethylation Agents

| Chloromethylating Agent | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Paraformaldehyde + HCl | MeOH | 80–85 | Common, efficient |

| Chloromethyl methyl ether (CME) | DCM | 75–80 | Toxic, handle with care |

- Use of CME is discouraged due to its carcinogenicity; paraformaldehyde and HCl are safer alternatives.

- The reaction temperature and time may be optimized for higher yields.

Method 3: Patent-Reported Procedures

Patents describe similar synthetic approaches, often emphasizing scalability and purity. For example, a quinazolinone derivative is first synthesized and then functionalized at the 2-position using alkylating agents in the presence of base or acid catalysts, followed by purification via recrystallization or chromatography.

- Synthesis of methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

- Chloromethylation using formaldehyde and hydrochloric acid.

- Purification by filtration, washing, and drying.

Table 3. Patent-Reported Reaction Conditions

| Step | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|

| Cyclization | Ethanol/Water | 84 (reflux) | 85–90 | Filtration, drying |

| Chloromethylation | DMF | 50–80 | 70–80 | Chromatography/Recryst. |

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| One-step from o-anthranilic acid | o-Anthranilic acid | MeOH, H₂SO₄, HCHO, HCl | 75–85 | Simple, high yield | Requires careful control |

| Stepwise via quinazolinone | Methyl o-anthranilate | Formamide, CME or HCHO/HCl | 75–85 | Flexible, safer options | Multi-step |

| Patent-reported | Quinazolinone intermediate | Formaldehyde, HCl, DMF | 70–90 | Scalable, high purity | May require chromatography |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group at position 2 undergoes nucleophilic substitution with amines, thiols, and other nucleophiles, enabling diverse functionalization.

Amination with Piperazines and Alkylamines

Reaction with piperazine derivatives replaces the chlorine atom, forming secondary amines.

Example :

-

Reagents : 1-Methylpiperazine, triethylamine (TEA)

-

Conditions : Microwave irradiation at 150°C for 15 minutes in acetonitrile .

-

Product : 2-((4-Methylpiperazin-1-yl)methyl)-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one (31% yield) .

Key Data :

| Reaction Component | Details |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 150°C (microwave) |

| Yield | 31–90% (varies with substituents) |

| Key Intermediate | 2-(Chloromethyl)-3-(2-fluorophenyl)-6-nitroquinazolin-4(3H)-one |

Thiol Substitution

The chloromethyl group reacts with thiols under basic conditions to form thioether linkages.

Example :

-

Reagents : 5-Methoxy-1H-imidazo[4,5-b]pyridine-2-thiol, NaOH

-

Product : Quinazolin-4(3H)-one derivatives with imidazopyridine-thioether moieties .

Coupling Reactions for Peptide-like Derivatives

The compound participates in coupling reactions to generate peptidomimetics or enzyme inhibitors.

DCC/HOBt-Mediated Amide Bond Formation

Example :

-

Reagents : β-Alanine methyl ester hydrochloride, DCC, HOBt

-

Conditions : 0°C → room temperature, ethyl acetate solvent .

-

Product : Methyl 3-(2-(4-oxo-3-p-tolyl-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate (71% yield) .

Key Data :

| Parameter | Value |

|---|---|

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) |

| Activator | Hydroxybenzotriazole (HOBt) |

| Solvent | Ethyl acetate |

| Yield | 56–71% |

Antiviral Quinazolinones

-

Target : Venezuelan equine encephalitis virus (VEEV)

-

Reaction : Amination with 1,4-dimethylpiperazine

-

Product : Derivatives showing IC₅₀ values as low as 20 µg/mL against PC-3 prostate cancer cells .

ENPP1 Inhibitors for Cancer Therapy

-

Target : Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)

-

Reaction : Substitution with 5-methoxyimidazopyridine-thiol

-

Outcome : Compound 4e showed potent ENPP1 inhibition (IC₅₀ = 0.32 µM) via zinc coordination in the active site .

Structural Modifications and SAR Studies

Systematic structure-activity relationship (SAR) studies highlight the necessity of the chloromethyl group for activity.

Role of the C6-Nitro Group

-

Finding : Removal or substitution of the C6-nitro group reduced antiviral potency by >90% .

-

Optimal Substituent : Nitro group at C6 enhances binding affinity (ΔG = −207.19 kJ/mol) .

Piperazine Appendage Optimization

-

Key Modification : Replacing N-ethyl with N-methyl improved plaque reduction by 3-fold .

-

Data Table :

| Piperazine Substituent | CPE IC₅₀ (µM) | Viral Plaque Reduction (%) |

|------------------------|---------------|----------------------------|

| N-Ethyl | 12.4 | 45 |

| N-Methyl | 10.1 | 68 |

| N-Isopropyl | 28.9 | 22 |

Reaction Mechanisms and Computational Insights

Docking studies reveal that substitutions at the chloromethyl group enhance interactions with biological targets:

Scientific Research Applications

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:

Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents for various diseases, including cancer and bacterial infections.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the biological target involved.

Comparison with Similar Compounds

Chloromethyl/Methyl Isothiazolinone (CMIT/MIT)

Structural Differences :

- Core Structure: CMIT/MIT (CAS: 26172-55-4) contains an isothiazolinone ring, whereas the target compound features a quinazoline scaffold.

- Functional Groups: Both share a chloromethyl group, but CMIT/MIT includes a methyl-substituted isothiazolinone ring, conferring distinct electronic properties.

Toxicity Profile :

3-Chloro-6-(2-fluorophenyl)-4-methylpyridazine

Structural Differences :

- Core Structure : This pyridazine derivative (CAS: 118270-17-0) has a six-membered ring with two adjacent nitrogen atoms, contrasting with the fused benzene-pyrimidine system of quinazoline.

- Substituents : The pyridazine compound includes a fluorine atom on the phenyl ring, enhancing electronegativity, while the quinazoline derivative features a methyl ester.

Reactivity :

- The fluorine atom in the pyridazine compound may increase metabolic stability compared to the chloromethyl group in the quinazoline derivative, which is more reactive toward nucleophilic substitution.

Other Quinazoline Derivatives

Common quinazoline derivatives, such as 4-aminoquinazoline or 6-nitroquinazoline, lack the chloromethyl and ester groups present in the target compound. These differences significantly alter their physicochemical properties:

- Solubility: The methyl ester group in the target compound enhances lipophilicity compared to amino or nitro substituents.

- Synthetic Utility : The chloromethyl group offers a reactive site for further functionalization, a feature absent in simpler quinazoline analogs.

Data Table: Key Comparisons

Research Findings and Implications

- Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it a versatile intermediate for drug discovery. In contrast, CMIT/MIT’s isothiazolinone ring prioritizes antimicrobial activity .

- Crystallographic Analysis : Tools like SHELX and ORTEP-3 are critical for resolving the stereochemistry and hydrogen-bonding networks of such compounds .

Biological Activity

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on antibacterial properties, cytotoxicity, and other relevant biological effects.

- Chemical Name : this compound

- CAS Number : 2639457-25-1

- Molecular Formula : C11H9ClN2O3

- Molecular Weight : 252.65 g/mol

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinazoline derivatives, including this compound. Various derivatives have been synthesized and tested against a range of bacterial strains.

Research Findings :

A study demonstrated that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the agar cup plate method, with notable results against Proteus vulgaris and Bacillus subtilis.

| Compound | Zone of Inhibition (cm) | Bacterial Strain |

|---|---|---|

| 9a | 1.1 | Proteus vulgaris |

| 9h | 1.4 | Bacillus subtilis |

These findings suggest that the presence of electron-withdrawing groups enhances antibacterial efficacy, as observed with compounds containing chlorine and fluorine substituents .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been investigated. Quinazoline derivatives have shown promise in targeting various cancer cell lines.

Case Study :

In vitro studies indicated that certain quinazoline derivatives exhibited cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Quinazolines are believed to exert their biological effects through several mechanisms:

- Inhibition of DNA synthesis : They may interfere with nucleic acid synthesis in bacteria.

- Induction of apoptosis in cancer cells : They activate intrinsic apoptotic pathways leading to cell death.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate?

A common method involves cyclization reactions using aluminum chloride (AlCl₃) as a catalyst. For example, reacting a chloroacetyl-substituted precursor in 1,2-dichlorobenzene at elevated temperatures (378 K) for 5 hours yields the target compound. Post-reaction purification via recrystallization from ethanol ensures high purity (73% yield) .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm substituent positions and cis/trans isomerism (e.g., δ 1.15 ppm for methyl groups, aromatic protons at δ 6.95–7.13 ppm) .

- IR spectroscopy : Identification of carbonyl (1731 cm⁻¹ for ester CO, 1701 cm⁻¹ for NCO) and other functional groups .

- Mass spectrometry (MS) : For molecular ion confirmation (e.g., m/z 245 [M]⁺) and fragmentation patterns .

Q. How can the compound be effectively purified?

Recrystallization from ethanol or methylene chloride/hexane mixtures (2:3 ratio) is effective for isolating high-purity crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How can structural ambiguities (e.g., substituent configurations) be resolved?

Single-crystal X-ray diffraction (SCXRD) is essential. Using SHELXL for refinement, hydrogen-bonding networks and intermolecular interactions (e.g., C–H⋯π and C–H⋯O) can resolve ambiguities. For example, centrosymmetric dimers linked via C–H⋯π interactions confirm packing arrangements . ORTEP-III can visualize these interactions in crystal lattices .

Q. What challenges arise in elucidating the reaction mechanism for cyclization?

The role of AlCl₃ in facilitating intramolecular cyclization via Friedel-Crafts acylation requires careful study. Kinetic monitoring (e.g., GC-MS) and isotopic labeling can clarify intermediates. Computational methods (DFT) may predict transition states and regioselectivity .

Q. How are intermolecular interactions analyzed in crystal structures?

Intermolecular hydrogen bonds (e.g., N–H⋯O) and halogen contacts (I⋯Cl) are quantified using SHELX-derived geometry parameters. For example, I⋯Cl short contacts (3.4–3.5 Å) in triclinic crystals (space group P1) form layered structures parallel to the (010) plane .

Data Contradiction Analysis

Q. How should discrepancies between NMR and X-ray data be addressed?

If NMR cannot resolve substituent configurations (e.g., cis/trans isomerism), SCXRD is definitive. For instance, NMR may suggest a single isomer, while X-ray reveals centrosymmetric dimers with distinct hydrogen-bonding patterns . Cross-validation using IR (e.g., carbonyl peaks) and elemental analysis (C/H/N ratios) resolves such conflicts .

Q. What strategies mitigate inconsistencies in crystallographic refinement?

- Use high-resolution data (≤ 0.8 Å) for SHELXL refinement to reduce standard uncertainties (s.u.) in bond lengths/angles .

- Validate thermal displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Methodological Recommendations

- Synthesis : Optimize AlCl₃ stoichiometry and reaction time to minimize byproducts .

- Crystallography : Employ SHELX for refinement and ORTEP-III for visualization to ensure structural accuracy .

- Safety : Handle chloromethyl intermediates in fume hoods with spark-proof equipment due to corrosion and flammability risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.